2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system critical for interactions with biological targets such as kinases . Key structural attributes include:
- 4-(Pyrrolidin-1-yl) substituent: Introduces basicity and conformational flexibility, likely improving solubility and target binding .
- 1-Ethylacetamide side chain: The 4-methoxyphenyl moiety may influence pharmacokinetics through electronic or steric effects.
Synthetic routes involve alkylation of pyrazolopyrimidine precursors with substituted acetamides, as seen in analogous compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-29-16-7-5-15(6-8-16)13-18(28)22-9-12-27-20-17(14-23-27)19(24-21(25-20)30-2)26-10-3-4-11-26/h5-8,14H,3-4,9-13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPTMFPUQYDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with the CAS number 941942-10-5 , is a synthetic molecule that belongs to the pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 426.5 g/mol . Its structure features a methoxyphenyl group, a pyrrolidinyl moiety, and a pyrazolo[3,4-d]pyrimidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 941942-10-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit key kinases involved in cancer progression, including:
- Dihydrofolate reductase (DHFR) : Inhibiting DHFR can disrupt nucleotide synthesis, leading to reduced cell proliferation.
- Cyclin-dependent kinases (CDKs) : These are critical for cell cycle regulation; inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties.
- IC50 Values : The compound has shown promising IC50 values against various cancer cell lines:
- Prostate cancer (PC-3): IC50 = 1.54 µM
- Lung cancer (A549): IC50 = 3.36 µM
These results indicate that the compound effectively inhibits cancer cell growth at low micromolar concentrations .
Neuroprotective Effects
In addition to its anticancer activity, there are indications that this compound may possess neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter levels and exhibit anticonvulsant properties .
Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated the antitumor efficacy of various pyrido[2,3-d]pyrimidines, including derivatives of the target compound. The research highlighted that these compounds could induce apoptosis in tumor cells through caspase activation and DNA fragmentation .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications on the pyrrolidinyl ring significantly enhanced the anticancer activity against several cell lines . This emphasizes the importance of structural variations in optimizing therapeutic efficacy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing pyrazolo[3,4-d]pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various pathogens .
Anticancer Potential
There is growing interest in the anticancer potential of this class of compounds. Preliminary studies suggest that modifications to the core structure can enhance cytotoxicity against cancer cell lines. The mechanism may involve the inhibition of specific protein kinases, which play critical roles in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or pyrimidine rings can significantly influence biological activity. For example, introducing electron-donating or electron-withdrawing groups can modulate interaction with biological targets .
Case Studies
- Antimicrobial Evaluation : A study evaluating a series of pyrimidine derivatives found that specific modifications led to enhanced antimicrobial activity compared to standard drugs like ceftriaxone and Pimafucin. The results indicated a promising avenue for developing new antibiotics based on this scaffold .
- Anticancer Activity : In another investigation focusing on pyrrolidine derivatives, compounds similar to 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide showed significant cytotoxic effects on breast cancer cells, suggesting potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural analogs and their distinguishing features:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Pyrrolidine rings are known to resist cytochrome P450 oxidation, suggesting longer half-lives for the target compound versus analogs with morpholine or piperazine substituents .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step optimization:
- Step 1 : Cyclization of pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under basic conditions (triethylamine or sodium hydride) to introduce the pyrrolidin-1-yl group .
- Step 2 : Thioether formation at the 6-position using methylthio reagents; temperature control (60–80°C) prevents decomposition of intermediates .
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility .
- Validation : Purity >95% confirmed via HPLC and NMR .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 482.18) .
- X-ray Crystallography : Resolves stereochemistry of the pyrazolo-pyrimidine core .
Q. How can researchers identify primary biological targets of this compound?
- Methodological Answer :
- Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or mTOR, leveraging the pyrazolo-pyrimidine scaffold’s ATP-binding affinity .
- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
- Methodological Answer :
- Modification Sites :
| Site | Modification | Impact |
|---|---|---|
| 4-Position (Pyrrolidin-1-yl) | Replace with piperidine | Alters steric bulk and kinase selectivity |
| 6-Position (Methylthio) | Substitute with ethylthio or halogens | Modulates lipophilicity and metabolic stability |
- Assays : Compare IC₅₀ values across kinase panels to identify selectivity windows .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Computational Modeling : Predict logP and polar surface area (PSA) using tools like Schrödinger’s QikProp. Optimal ranges: logP 2–3, PSA <90 Ų .
- Synthetic Routes : Introduce fluorine at the 4-methoxyphenyl group to enhance BBB permeability without sacrificing potency .
Q. What mechanistic insights explain off-target effects in cytotoxicity assays?
- Methodological Answer :
- Proteomics Screening : SILAC-based profiling identifies unintended protein targets (e.g., tubulin) .
- Reactive Oxygen Species (ROS) Assays : Measure ROS generation to distinguish kinase inhibition from nonspecific cytotoxicity .
Data Analysis and Experimental Design
Q. How should researchers optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to maximize yield .
- Continuous Flow Chemistry : Reduces reaction time (e.g., from 24h to 2h) and improves reproducibility .
Q. Which statistical methods are appropriate for analyzing dose-response data in kinase assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple kinase targets for significance (p < 0.05) .
Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclization | Triethylamine, DMSO, 70°C | 65 | 92 | |
| Thioether Formation | NaSH, EtOH, 80°C | 78 | 95 |
Table 2 : Structural Analogs and Their Activities
| Analog | Modification | Biological Activity | Citation |
|---|---|---|---|
| 6-Ethylthio Derivative | Ethylthio at 6-position | Enhanced kinase selectivity | |
| 4-Piperidinyl Derivative | Pyrrolidin-1-yl → piperidine | Reduced off-target toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
